Cas no 4995-11-3 (2-(4-bromophenyl)-1H-pyrrole)

2-(4-bromophenyl)-1H-pyrrole 化学的及び物理的性質
名前と識別子
-
- 1H-PYRROLE, 2-(4-BROMOPHENYL)-
- 2-(4-bromophenyl)-1H-pyrrole
- SB62593
- 2-(4-Bromophenyl)-1H-pyrrole
- SCHEMBL9188746
- DTXCID60485859
- DTXSID10535070
- 2-(4-bromophenyl)pyrrole
- 4995-11-3
- 1H-Pyrrole, 2-(4-bromophenyl)-
-
- インチ: InChI=1S/C10H8BrN/c11-9-5-3-8(4-6-9)10-2-1-7-12-10/h1-7,12H
- InChIKey: SVWMKWQVMYGWGI-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 220.98401Da
- どういたいしつりょう: 220.98401Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 0
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 141
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 15.8Ų
- 疎水性パラメータ計算基準値(XlogP): 2.3
2-(4-bromophenyl)-1H-pyrrole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | BBV-40210647-10.0g |
2-(4-bromophenyl)-1H-pyrrole |
4995-11-3 | 95% | 10.0g |
$3687.0 | 2023-01-08 | |
Enamine | BBV-40210647-2.5g |
2-(4-bromophenyl)-1H-pyrrole |
4995-11-3 | 95% | 2.5g |
$2316.0 | 2023-10-28 | |
Chemenu | CM521080-1g |
2-(4-Bromophenyl)-1H-pyrrole |
4995-11-3 | 97% | 1g |
$*** | 2023-03-30 | |
Enamine | BBV-40210647-5.0g |
2-(4-bromophenyl)-1H-pyrrole |
4995-11-3 | 95% | 5.0g |
$2933.0 | 2023-01-08 | |
Ambeed | A127523-1g |
2-(4-Bromophenyl)-1H-pyrrole |
4995-11-3 | 97% | 1g |
$664.0 | 2023-02-16 | |
Enamine | BBV-40210647-1.0g |
2-(4-bromophenyl)-1H-pyrrole |
4995-11-3 | 95% | 1.0g |
$1117.0 | 2023-01-08 | |
Enamine | BBV-40210647-1g |
2-(4-bromophenyl)-1H-pyrrole |
4995-11-3 | 95% | 1g |
$1117.0 | 2023-10-28 | |
Enamine | BBV-40210647-10g |
2-(4-bromophenyl)-1H-pyrrole |
4995-11-3 | 95% | 10g |
$3687.0 | 2023-10-28 | |
Enamine | BBV-40210647-5g |
2-(4-bromophenyl)-1H-pyrrole |
4995-11-3 | 95% | 5g |
$2933.0 | 2023-10-28 |
2-(4-bromophenyl)-1H-pyrrole 関連文献
-
Mei Zhou RSC Adv., 2016,6, 113322-113326
-
Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
-
Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
-
4. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
-
Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
-
C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
-
Nicholas A. Barnes,Kevin R. Flower,Saad A. Fyyaz,Stephen M. Godfrey,Alan T. McGown,Philip J. Miles,Robin G. Pritchard,John E. Warren CrystEngComm, 2010,12, 784-794
-
Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405
-
Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
2-(4-bromophenyl)-1H-pyrroleに関する追加情報
Introduction to 2-(4-bromophenyl)-1H-pyrrole (CAS No. 4995-11-3)
2-(4-bromophenyl)-1H-pyrrole, identified by the Chemical Abstracts Service Number (CAS No.) 4995-11-3, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the pyrrole family, characterized by a five-membered aromatic ring containing one nitrogen atom. The presence of a bromine substituent at the para position of the phenyl ring introduces unique reactivity and makes it a valuable intermediate in synthetic chemistry.
The structural features of 2-(4-bromophenyl)-1H-pyrrole make it a versatile building block for the development of various bioactive molecules. The bromine atom at the 4-position enhances its utility in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are fundamental in constructing complex molecular architectures. These reactions are widely employed in medicinal chemistry to create novel drug candidates with improved pharmacological profiles.
In recent years, 2-(4-bromophenyl)-1H-pyrrole has been extensively studied for its potential applications in medicinal chemistry. Its pyrrole core is a common motif in many biologically active compounds, including antiviral, anticancer, and antimicrobial agents. The brominated phenyl ring further enhances its reactivity, allowing for facile functionalization and diversification of the molecular framework.
One of the most compelling aspects of 2-(4-bromophenyl)-1H-pyrrole is its role in the synthesis of small-molecule inhibitors targeting various disease-related pathways. For instance, researchers have utilized this compound to develop inhibitors of kinases and other enzymes involved in cancer progression. The pyrrole moiety interacts with biological targets through hydrogen bonding and π-stacking interactions, while the bromine atom facilitates further chemical modifications to optimize binding affinity and selectivity.
Recent advancements in computational chemistry have also highlighted the importance of 2-(4-bromophenyl)-1H-pyrrole as a scaffold for drug discovery. Molecular docking studies have demonstrated its potential to bind effectively to proteins implicated in neurological disorders, such as Alzheimer's disease and Parkinson's disease. The ability to predict and design molecules with high affinity for these targets underscores the significance of this compound in modern drug development.
The synthesis of 2-(4-bromophenyl)-1H-pyrrole typically involves multi-step organic transformations starting from readily available precursors. Common synthetic routes include bromination of an appropriately substituted phenylpyrrole derivative or cyclization reactions involving 4-bromoaniline and other pyrrole precursors. These synthetic strategies highlight the compound's accessibility and scalability, making it an attractive choice for both academic research and industrial applications.
In addition to its pharmaceutical applications, 2-(4-bromophenyl)-1H-pyrrole has found utility in materials science. Its ability to form stable complexes with metal ions has been explored for applications in catalysis and luminescent materials. The bromine substituent plays a crucial role in these interactions by facilitating coordination bonds between the metal centers and the nitrogen-rich pyrrole ring.
The growing interest in 2-(4-bromophenyl)-1H-pyrrole has led to several patents and publications detailing its synthetic methodologies and biological activities. Researchers continue to explore new derivatives of this compound to expand its therapeutic potential. For example, modifications at the pyrrole nitrogen or the phenyl ring have yielded compounds with enhanced efficacy against infectious diseases and inflammation-related disorders.
Future directions in the study of 2-(4-bromophenyl)-1H-pyrrole may involve exploring its role in modulating immune responses and neurodegenerative diseases. Preclinical studies have shown promising results using analogs of this compound in models of autoimmune conditions, suggesting that further investigation could lead to novel therapeutic interventions.
In conclusion, 2-(4-bromophenyl)-1H-pyrrole (CAS No. 4995-11-3) is a multifaceted compound with significant implications in pharmaceutical research and chemical synthesis. Its unique structural features enable diverse applications ranging from drug development to materials science, making it a cornerstone molecule in modern chemical biology.
4995-11-3 (2-(4-bromophenyl)-1H-pyrrole) 関連製品
- 935-72-8(1H-Pyrrole-3,4-dicarboxylic acid)
- 2828439-38-7((3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(piperidin-1-yl)methanone)
- 2411198-39-3(2-Chloro-1-[3-hydroxy-3-(1-propan-2-yltriazol-4-yl)piperidin-1-yl]propan-1-one)
- 2227845-25-0(rac-(1R,3R)-2,2-dimethyl-3-(quinolin-3-yl)cyclopropane-1-carboxylic acid)
- 30670-98-5((2{S},5{R})-1-isopropyl-2,5-dimethylpiperidin-4-one)
- 445007-64-7(2-Bromo-4,5-diethoxybenzonitrile)
- 885519-43-7(3-Iodo-4,6-dinitro-1H-indazole)
- 633285-23-1(2-(E)-2-(4-chlorophenyl)ethenyl-1-2-(4-methylphenoxy)ethyl-1H-1,3-benzodiazole)
- 1396684-41-5(1-(4-chlorophenyl)methyl-3-4-(diethylamino)but-2-yn-1-ylurea)
- 2413869-68-6(methyl 3-2-amino-N-methyl-3-(methylsulfanyl)propanamidopropanoate hydrochloride)
